Technical Documentation Center

1-(1H-Benzotriazol-5-yl)-3-phenylurea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1H-Benzotriazol-5-yl)-3-phenylurea
  • CAS: 18811-70-6

Core Science & Biosynthesis

Foundational

Molecular structure and properties of 1-(1H-Benzotriazol-5-yl)-3-phenylurea

Structural Architecture, Synthesis, and Pharmacological Applications Executive Summary 1-(1H-Benzotriazol-5-yl)-3-phenylurea represents a privileged scaffold in both agrochemical and medicinal chemistry. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Pharmacological Applications

Executive Summary

1-(1H-Benzotriazol-5-yl)-3-phenylurea represents a privileged scaffold in both agrochemical and medicinal chemistry. Structurally, it fuses a benzotriazole moiety—a classic bioisostere for the purine ring system—with a phenylurea linker, a motif renowned for its hydrogen-bonding capability within enzyme active sites.

This compound acts as a dual-function probe:

  • Agrochemical Domain: It functions as a high-potency synthetic cytokinin , mimicking the biological activity of kinetin and zeatin by activating the His-Asp phosphorelay signaling pathway in plants.

  • Medicinal Domain: It serves as a lead scaffold for kinase inhibition (specifically Casein Kinase 2 (CK2) and CDKs), where the urea moiety acts as a "hinge binder" interacting with the ATP-binding pocket.

This guide provides a comprehensive technical breakdown of its molecular properties, synthetic pathways, and validated experimental protocols for researchers.

Molecular Architecture & Physicochemical Properties[1][2][3][4]

The molecule derives its potency from the specific arrangement of hydrogen bond donors (HBD) and acceptors (HBA). The benzotriazole ring exists in tautomeric equilibrium, influencing its binding mode.

2.1 Structural Logic
  • Benzotriazole Headgroup: Mimics the N7/N9 region of adenine. The 5-position substitution aligns the urea tail similarly to the N6-substitution in natural cytokinins.

  • Urea Bridge: Provides a rigid planar linker with dual H-bond donor capability (

    
    ), essential for engaging Asp/Glu residues in receptor pockets.
    
  • Phenyl Tail: A hydrophobic moiety that occupies the lipophilic pocket (e.g., the hydrophobic cleft of the cytokinin receptor CRE1/AHK4).

2.2 Key Physicochemical Data
PropertyValue / CharacteristicRelevance
Molecular Formula

Core composition
Molecular Weight 253.26 g/mol Fragment-like/Lead-like space
LogP (Predicted) ~2.1 – 2.5Good membrane permeability
Tautomerism 1H- / 2H-benzotriazole1H is generally dominant in solution; stabilizes H-bonding networks.
pKa (Benzotriazole) ~8.2 (NH acidity)Deprotonation possible at physiological pH, affecting solubility.
Solubility Low in

; Soluble in DMSO, DMF
Requires organic co-solvent for bioassays.
Synthetic Methodology

The most robust synthesis utilizes the nucleophilic addition of 5-aminobenzotriazole to phenyl isocyanate. This route avoids the use of phosgene and provides high atom economy.

3.1 Reaction Pathway (DOT Visualization)

SynthesisPathway Start 5-Nitrobenzotriazole Step1 Reduction (H2, Pd/C or SnCl2) Start->Step1 Inter 5-Aminobenzotriazole (Nucleophile) Step1->Inter Yield >90% Product 1-(1H-Benzotriazol-5-yl)- 3-phenylurea Inter->Product THF/DCM, 25°C Urea Formation Reagent Phenyl Isocyanate (Electrophile) Reagent->Product Add dropwise

Figure 1: Synthetic workflow for the production of the target urea derivative via isocyanate coupling.

3.2 Detailed Protocol: Urea Coupling

Objective: Synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea (Scale: 5 mmol).

Reagents:

  • 5-Aminobenzotriazole (CAS: 119-03-9): 0.67 g (5.0 mmol)

  • Phenyl isocyanate (CAS: 103-71-9): 0.60 g (5.05 mmol) [Caution: Lachrymator]

  • Anhydrous Tetrahydrofuran (THF): 20 mL

  • Hexane (for precipitation)

Procedure:

  • Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminobenzotriazole (0.67 g) in anhydrous THF (15 mL) under an argon atmosphere.

  • Addition: Dilute phenyl isocyanate (0.60 g) in 5 mL THF. Add this solution dropwise to the reaction flask over 10 minutes at room temperature (

    
    ).
    
    • Mechanistic Note: The amine lone pair attacks the electrophilic carbon of the isocyanate. The benzotriazole ring is electron-withdrawing, so the reaction may be slower than with simple anilines; mild heating (

      
      ) may be required if precipitation is not observed within 1 hour.
      
  • Reaction: Stir the mixture for 4–6 hours. A white precipitate (the urea) should form.

  • Work-up: Filter the precipitate under vacuum. Wash the filter cake 3x with cold THF/Hexane (1:1 mixture) to remove unreacted isocyanate.

  • Purification: Recrystallize from Ethanol/Water or DMF/Water if necessary.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for two singlet peaks downfield (
    
    
    8.5–9.5 ppm) corresponding to the urea NH protons.
Biological Mechanism & Applications[3][5][6][7][8][9][10]
4.1 Agrochemical: Cytokinin Signaling

This molecule belongs to the class of phenylurea cytokinins (PUCs), similar to Thidiazuron (TDZ) and Forchlorfenuron (CPPU).

  • Mechanism: It acts as an agonist for the histidine kinase receptors (CRE1/AHK4 in Arabidopsis).

  • Binding Mode: The benzotriazole ring occupies the adenine-binding pocket. The urea linker forms hydrogen bonds with a conserved aspartate residue, triggering the autophosphorylation of the receptor.

Signaling Pathway Visualization:

CytokininSignaling Ligand 1-(1H-Benzotriazol-5-yl)-3-phenylurea Receptor AHK4/CRE1 Receptor (Plasma Membrane) Ligand->Receptor Binds CHASE Domain AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorelay (His->Asp) ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation Nucleus Nucleus (Gene Expression) ARR_B->Nucleus DNA Binding Response Cell Division Shoot Differentiation Nucleus->Response Upregulation

Figure 2: The His-Asp phosphorelay pathway activated by phenylurea derivatives.

4.2 Medicinal: Kinase Inhibition Profile

Benzotriazole ureas are explored as inhibitors of serine/threonine kinases.

  • Target: Casein Kinase 2 (CK2) and CDK family.

  • Rationale: The benzotriazole scaffold is a known ATP-competitive inhibitor (similar to TBB - 4,5,6,7-tetrabromobenzotriazole). The urea extension allows the molecule to reach into the hydrophobic back pocket or interact with the gatekeeper residue, potentially improving selectivity over ATP alone.

Experimental Validation Protocol: Tobacco Callus Bioassay

To verify the cytokinin-like activity of the synthesized compound.

Protocol:

  • Media Prep: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% agar.

  • Auxin Baseline: Add Indole-3-acetic acid (IAA) at a low constant concentration (e.g., 2 mg/L) to all plates to support basal growth.

  • Treatment: Add 1-(1H-Benzotriazol-5-yl)-3-phenylurea at graded concentrations (

    
    ) prior to autoclaving (urea derivatives are generally thermostable).
    
  • Inoculation: Place explants of tobacco pith tissue (Nicotiana tabacum cv. Wisconsin 38) on the media.

  • Incubation: Incubate at

    
     with a 16h photoperiod.
    
  • Data Collection: After 4 weeks, measure fresh weight.

    • Expected Result: A bell-shaped dose-response curve. Optimal growth is typically observed between

      
      .
      
References
  • Urea Derivatives in Modern Drug Discovery. Source: National Institutes of Health (PMC). Context: Comprehensive review of urea functionality in medicinal chemistry, highlighting the hydrogen bonding capabilities of the urea linker.[1] URL:[Link]

  • Advancements in Benzotriazole Derivatives: From Synthesis to Pharmacological Applications. Source: GSC Biological and Pharmaceutical Sciences (2024).[2][3] Context: Details the synthesis of benzotriazoles and their broad pharmacological profile, including antimicrobial and anticancer activities. URL:[Link]

  • Urea Derivatives on the Move: Cytokinin-like Activity. Source: PubMed (Ricci et al.). Context: Establishes the structural requirements for phenylurea derivatives (like CPPU and TDZ) to exhibit high-affinity binding to cytokinin receptors. URL:[Link]

  • Synthesis and Biological Activity of 1H-Benzotriazole Analogues. Source: Antiviral Chemistry & Chemotherapy (Bretner et al.). Context: Discusses N-alkyl and substituted benzotriazoles as inhibitors of viral helicases and kinases, providing synthesis protocols relevant to the 5-yl scaffold. URL:[Link]

  • Discovery of CDK12 Inhibitors with Urea Scaffolds. Source: Journal of Medicinal Chemistry (2018). Context: Illustrates the use of urea linkers in kinase inhibitor design, validating the medicinal chemistry logic applied to the benzotriazole-urea structure. URL:[Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea

Technical Support Center: Synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea Welcome to the technical support guide for the synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea. This document is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea

Welcome to the technical support guide for the synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you diagnose and resolve common issues to improve reaction yield and product purity.

Reaction Overview

The synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea is most commonly achieved through the nucleophilic addition of 5-aminobenzotriazole to phenyl isocyanate.[1][2] This reaction is generally straightforward but is sensitive to several factors that can lead to low yields and the formation of impurities.

Reaction_Pathway cluster_reagents Starting Materials amine 5-Aminobenzotriazole product 1-(1H-Benzotriazol-5-yl)-3-phenylurea amine->product Nucleophilic Attack p1 amine->p1 isocyanate Phenyl Isocyanate isocyanate->product p1->isocyanate

Caption: General reaction scheme for the synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

A1: Aprotic solvents are strongly recommended. Tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used.[1] The choice depends on the solubility of your specific batch of 5-aminobenzotriazole. THF and DCM are easier to remove during work-up, while DMF can improve the solubility of the starting amine but requires more rigorous removal steps (e.g., high-vacuum distillation or aqueous extraction).

Q2: Does this reaction require a base or catalyst?

A2: No, the reaction between an amine and an isocyanate is typically efficient and does not require the addition of a base or catalyst.[1] The amine is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the isocyanate directly.

Q3: What is the typical reaction time and temperature?

A3: The reaction is often complete within a few hours (2-4 hours) at room temperature.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion, which is indicated by the consumption of the limiting reagent.

Q4: Is an inert atmosphere necessary for this synthesis?

A4: Yes, using an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Phenyl isocyanate is highly reactive and sensitive to moisture.[3] Exposure to atmospheric moisture can lead to the formation of unwanted byproducts and significantly reduce the yield of the desired product.

Troubleshooting Guide for Low Yields

Low yields are the most common problem encountered in this synthesis. The following guide is structured to help you identify and solve the root cause of this issue.

Troubleshooting_Workflow start Low Yield of Product check_sm Are starting materials consumed? (Check via TLC/LC-MS) start->check_sm sm_remain No, Starting Materials Remain check_sm->sm_remain No sm_consumed Yes, Starting Materials Consumed check_sm->sm_consumed Yes cause1 Possible Causes: - Poor Reagent Quality - Moisture Contamination - Insufficient Reaction Time/Temp sm_remain->cause1 solution1 Solutions: 1. Verify reagent purity (fresh isocyanate). 2. Ensure anhydrous conditions. 3. Extend reaction time or warm gently. cause1->solution1 check_byproducts Is there a major byproduct? (e.g., insoluble white solid) sm_consumed->check_byproducts byproduct_yes Yes check_byproducts->byproduct_yes Yes byproduct_no No / Complex Mixture check_byproducts->byproduct_no No cause2 Likely Cause: Symmetrical diphenylurea from isocyanate hydrolysis. byproduct_yes->cause2 solution2 Solution: Strictly enforce anhydrous conditions. Use dry solvents/glassware and inert gas. cause2->solution2 See Q&A #2 cause3 Possible Causes: - Biuret formation - Incorrect stoichiometry - Degradation during workup byproduct_no->cause3 solution3 Solutions: 1. Use 1:1 stoichiometry. 2. Add isocyanate slowly to amine solution. 3. Optimize purification protocol. cause3->solution3 See Q&A #3

Caption: A workflow diagram for troubleshooting low yields in the urea synthesis.

Q&A for Specific Troubleshooting Scenarios

Q1: My reaction is stalled; TLC/LC-MS analysis shows significant amounts of unreacted 5-aminobenzotriazole even after several hours. What should I do?

A1: This issue points to a problem with reaction initiation or propagation, which can have several root causes:

  • Cause A: Poor Quality Phenyl Isocyanate: Phenyl isocyanate can degrade upon storage, especially if exposed to moisture. It can polymerize or hydrolyze, reducing its effective concentration.

    • Solution: Use phenyl isocyanate from a freshly opened bottle. If the quality is suspect, purify it by distillation under reduced pressure before use.

  • Cause B: Inactive Amine: While less common, the 5-aminobenzotriazole could be of poor quality or contain non-reactive impurities.

    • Solution: Check the purity of the amine by melting point or NMR spectroscopy. If necessary, recrystallize it from a suitable solvent like ethanol or water.

  • Cause C: Insufficient Temperature: While the reaction typically proceeds at room temperature, low ambient temperatures or highly dilute conditions can slow the rate considerably.

    • Solution: Try gently warming the reaction mixture to 35-40°C. Monitor the progress closely by TLC to avoid potential side reactions at higher temperatures.

Q2: I observe a large amount of a white solid that is insoluble in my reaction solvent (THF/DCM) and it's not my desired product. What is it and how can I prevent it?

A2: The insoluble white solid is very likely N,N'-diphenylurea. This is a classic byproduct in reactions involving phenyl isocyanate.

  • Mechanism of Formation: This byproduct forms when phenyl isocyanate reacts with water. The isocyanate is hydrolyzed to form an unstable carbamic acid, which then decarboxylates to yield aniline. This newly formed aniline is nucleophilic and rapidly reacts with a second molecule of phenyl isocyanate to produce the highly stable and often insoluble N,N'-diphenylurea.[3][4]

  • Prevention (The Anhydrous Protocol): Preventing this side reaction is critical for achieving a high yield.

    • Dry Glassware: Ensure all glassware is oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and cooled under a stream of inert gas (nitrogen or argon).

    • Anhydrous Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.

    • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere. Purge the flask with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Reagent Handling: Handle 5-aminobenzotriazole and phenyl isocyanate in a way that minimizes exposure to air. Use syringes or cannulas for liquid transfers.

Q3: My starting materials are consumed, but I get a complex mixture of products and a low yield of the desired compound after purification. What is happening?

A3: A complex product mixture suggests that side reactions other than diphenylurea formation are occurring.

  • Cause A: Biuret Formation: The nitrogen atom of the newly formed urea product is still nucleophilic and can attack another molecule of phenyl isocyanate. This reaction forms a "biuret" structure, which is a common impurity in urea syntheses.[5]

    • Solution: This side reaction is more likely if there is a large excess of isocyanate or if the isocyanate is added too quickly. To mitigate this, add the phenyl isocyanate solution dropwise to the stirred solution of 5-aminobenzotriazole. This maintains a low instantaneous concentration of the isocyanate, favoring the desired 1:1 reaction. Aim for a stoichiometric ratio as close to 1:1 as possible.

  • Cause B: Reaction on Triazole Nitrogens: 5-Aminobenzotriazole has three nitrogen atoms in the triazole ring in addition to the exocyclic amino group. While the amino group is the strongest nucleophile, reaction at the N-1 or N-3 position of the triazole ring, though less probable, cannot be entirely ruled out under certain conditions, leading to isomeric byproducts.

    • Solution: Maintaining a neutral reaction medium and using a non-polar aprotic solvent like DCM or THF at room temperature generally favors reaction at the most nucleophilic amino group.

  • Cause C: Purification Losses: The product may be partially soluble in the solvents used for washing or may be difficult to separate from byproducts via recrystallization.

    • Solution: After filtering the crude product, wash it sequentially with solvents that are poor for the product but good for the impurities. For example, a cold diethyl ether wash can remove unreacted phenyl isocyanate and some organic impurities. If recrystallization is challenging, consider column chromatography on silica gel.

Summary of Key Parameters for Optimization
ParameterRecommendationRationale
Solvent Anhydrous THF, DCM, or DMFAprotic nature prevents side reactions. Choice depends on reagent solubility.
Atmosphere Inert (Nitrogen or Argon)Phenyl isocyanate is highly sensitive to moisture, which leads to byproduct formation.[3]
Temperature Room Temperature (20-25°C)Sufficient for reaction; avoids thermal degradation or side reactions.
Stoichiometry 1:1 (Amine:Isocyanate)Minimizes unreacted starting materials and biuret formation from excess isocyanate.[5]
Order of Addition Add isocyanate solution slowly to the amine solutionMaintains a low concentration of isocyanate, reducing the likelihood of biuret and other side reactions.

Experimental Protocols

Protocol 4.1: Synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea

This protocol assumes strict adherence to anhydrous techniques.

  • Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, dissolve 5-aminobenzotriazole (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • In the dropping funnel, prepare a solution of phenyl isocyanate (1.0 eq) in a small volume of anhydrous THF.

  • Reaction: Begin stirring the solution of 5-aminobenzotriazole. Add the phenyl isocyanate solution dropwise from the dropping funnel over 15-20 minutes.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the 5-aminobenzotriazole spot is no longer visible (typically 2-4 hours).

  • Work-up: Upon completion, a precipitate of the product may have formed. If so, collect the solid by vacuum filtration. If the product remains in solution, reduce the solvent volume under reduced pressure until a solid precipitates.

  • Purification: Wash the collected solid with a small amount of cold THF or diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified solid under vacuum to obtain 1-(1H-Benzotriazol-5-yl)-3-phenylurea as a solid. Characterize by NMR, IR, and MS to confirm identity and purity.

References

  • Ghanem, A., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Anderson, M. O., et al. (2006). Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor. Journal of Combinatorial Chemistry, 8(5), 784-90. Available at: [Link]

  • Costantino, L., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals (Basel), 10(1), 16. Available at: [Link]

  • Ilieva, S., et al. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. The Journal of Organic Chemistry, 78(13), 6440-9. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Benzotriazole-Urea Linkage Formation

For Researchers, Scientists, and Drug Development Professionals Introduction The formation of a urea linkage involving a benzotriazole moiety is a critical transformation in the synthesis of many pharmaceutical compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a urea linkage involving a benzotriazole moiety is a critical transformation in the synthesis of many pharmaceutical compounds and other biologically active molecules. The inherent stability and synthetic versatility of the benzotriazole group make it a valuable component, but its electronic properties can influence the reactivity of adjacent functional groups, making the optimization of the urea-forming reaction crucial.[1][2][3] This guide, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies with a focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form a benzotriazole-urea linkage is sluggish or not proceeding to completion. What is the first parameter I should investigate?

A1: The initial and often most impactful parameter to investigate is the reaction temperature. The formation of a urea bond, typically from an isocyanate and an amine, is temperature-dependent.[4][5]

  • Causality: Insufficient thermal energy can lead to a slow reaction rate, preventing the reactants from overcoming the activation energy barrier. Conversely, excessive heat can lead to the decomposition of starting materials or the formation of unwanted byproducts.[6]

  • Troubleshooting Steps:

    • Initial Temperature: If you are running the reaction at room temperature, consider a modest increase. A good starting point is gentle warming to 40-50 °C.[7]

    • Stepwise Increase: If the reaction is still slow, incrementally increase the temperature by 10-20 °C and monitor the progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Refluxing: For particularly stubborn reactions, refluxing in an appropriate solvent may be necessary. The choice of solvent will dictate the maximum temperature.

Q2: I'm observing the formation of multiple byproducts. How can temperature optimization help?

A2: The formation of byproducts is a common issue, and temperature plays a significant role in controlling reaction selectivity.

  • Causality: At elevated temperatures, side reactions can become more prevalent. For instance, isocyanates can react with themselves to form dimers or trimers, or react with the newly formed urea to create biuret structures.[7] Additionally, the benzotriazole moiety itself can undergo undesired reactions at high temperatures.

  • Troubleshooting Steps:

    • Lower the Temperature: If you are running the reaction at an elevated temperature, try reducing it. Even a small decrease can significantly impact the rate of side reactions relative to the desired urea formation.

    • Controlled Addition: Instead of adding all reactants at once, consider a slow, controlled addition of the more reactive species (e.g., the isocyanate) at a lower temperature. This maintains a low instantaneous concentration of the reactive intermediate, minimizing self-reaction.

    • Solvent Screening: The boiling point of your solvent dictates the maximum reaction temperature. If a lower temperature is desired, switch to a lower-boiling point solvent. Conversely, for higher temperatures, a higher-boiling point solvent is needed.

SolventBoiling Point (°C)General Application Notes
Dichloromethane (DCM)40Good for initial trials at or near room temperature.[7]
Tetrahydrofuran (THF)66A versatile aprotic solvent suitable for a moderate temperature range.[7]
Acetonitrile82Another common aprotic solvent for reactions requiring moderate heat.[7]
Toluene111Useful for reactions requiring higher temperatures, such as those involving Curtius rearrangement to form the isocyanate in situ.[8]
N,N-Dimethylformamide (DMF)153A high-boiling polar aprotic solvent, often used for less reactive substrates, but can be difficult to remove.

Experimental Protocols

Protocol 1: General Procedure for Benzotriazole-Urea Formation via Isocyanate Intermediate

This protocol outlines a general method for the reaction of a benzotriazole-containing amine with an isocyanate.

Materials:

  • Benzotriazole-containing amine

  • Isocyanate

  • Anhydrous aprotic solvent (e.g., DCM, THF)[7]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the benzotriazole-containing amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • If the reaction is to be conducted at a specific temperature other than room temperature, bring the solution to the desired temperature using a suitable heating or cooling bath.

  • Slowly add the isocyanate (1.0-1.1 equivalents) to the stirred solution of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction if necessary (e.g., with a small amount of methanol to consume any excess isocyanate).

  • Work up the reaction mixture as appropriate (e.g., aqueous wash, extraction, drying).

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Troubleshooting Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.

G cluster_0 Reaction Outcome Assessment cluster_1 Temperature Adjustment Start Initial Reaction at Room Temperature Check_Completion Reaction Complete & Clean? Start->Check_Completion Success Product Isolated Check_Completion->Success Yes Low_Yield Low Yield / No Reaction Check_Completion->Low_Yield No (Incomplete) Byproducts Significant Byproducts Check_Completion->Byproducts No (Impure) Increase_Temp Gradually Increase Temperature (e.g., 40-50 °C) Low_Yield->Increase_Temp Decrease_Temp Decrease Temperature (e.g., 0 °C to RT) Byproducts->Decrease_Temp Re-evaluate Re-evaluate Reaction Progress Increase_Temp->Re-evaluate Decrease_Temp->Re-evaluate Re-evaluate->Check_Completion

Caption: A decision-making workflow for optimizing reaction temperature.

Q3: My starting materials are an N-acylbenzotriazole and an amine. What temperature considerations are important for this type of reaction?

A3: When using an N-acylbenzotriazole, the reaction mechanism is different and involves the benzotriazole moiety as a good leaving group.[1][8] This reaction is often part of a one-pot synthesis of ureas via a Curtius rearrangement.

  • Causality: The Curtius rearrangement, which converts an acyl azide to an isocyanate, requires thermal energy. The subsequent reaction of the in situ generated isocyanate with an amine to form the urea is typically fast.

  • Temperature Profile: A common protocol involves heating the reaction mixture to a temperature sufficient to induce the rearrangement, often in a high-boiling solvent like toluene. A study by Tiwari et al. demonstrated the successful synthesis of urea derivatives from N-acylbenzotriazoles at 110 °C in anhydrous toluene.[8]

  • Troubleshooting:

    • Incomplete Reaction: If the reaction is not going to completion, it may be due to an insufficient temperature to drive the Curtius rearrangement. A modest increase in temperature or a switch to a higher-boiling solvent might be necessary.

    • Degradation: If you observe degradation of your starting materials or product, the temperature may be too high. In such cases, a longer reaction time at a slightly lower temperature could be beneficial.

Q4: Are there any alternatives to high temperatures for activating my reaction?

A4: While temperature is a primary tool, other factors can influence the reaction rate and may be modulated to avoid excessively high temperatures.

  • Catalysis: While not always necessary for urea formation from an isocyanate, in some cases, a non-nucleophilic base can catalyze the reaction.

  • Solvent Effects: The polarity of the solvent can influence the rate of reaction. Experimenting with different solvents (see table above) can sometimes lead to improved results at lower temperatures.

  • Concentration: Running the reaction at a higher concentration can increase the reaction rate, potentially allowing for the use of a lower temperature. However, this must be balanced with solubility and potential for side reactions.

Q5: How does the stability of benzotriazole and its derivatives affect the choice of reaction temperature?

A5: Benzotriazole itself is a stable aromatic heterocycle.[9] However, the substituents on the benzotriazole ring and the nature of the reactants can influence the overall thermal stability of the molecules involved.

  • General Stability: Benzotriazole is stable up to high temperatures. However, complex molecules incorporating this moiety may have other functional groups that are more thermally labile.

  • Reaction-Specific Considerations: In reactions involving highly reactive intermediates, such as those generated at high temperatures, the benzotriazole ring could potentially undergo side reactions, although this is less common than reactions involving the other functional groups in the molecule. It is always advisable to conduct a preliminary thermal stability test on your key starting materials if you plan to use very high reaction temperatures.

References

  • KINETIC EQUATION OF THE UREA-SYNTHESIS PROCESS. UreaKnowHow. [Link]

  • OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare. [Link]

  • Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors. Canadian Science Publishing. [Link]

  • Thermodynamics and reaction mechanism of urea decomposition. RSC Publishing. [Link]

  • REACTOR KINETICS OF UREA FORMATION. UreaKnowHow. [Link]

  • Temperature- and pressure-dependent stopped-flow kinetic studies of jack bean urease. Implications for the catalytic mechanism. PMC. [Link]

  • An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. [Link]

  • Troubleshooting in Urea-PAGE. YouTube. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1. Lupine Publishers. [Link]

  • Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Stack Exchange. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • A Review on: Synthesis of Benzotriazole. ijariie. [Link]

  • Process for the preparation of benzotriazole derivatives.
  • Benzotriazole synthesis. Organic Chemistry Portal. [Link]

  • How to Manage Leaks in Urea Plants. Stamicarbon. [Link]

  • Operation optimization and troubleshooting for Ammonia and Urea technologies. AmmoniaKnowHow. [Link]

  • Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. PubMed. [Link]

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies. [Link]

  • Reaction Optimization Study. ResearchGate. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-(1H-Benzotriazol-5-yl)-3-phenylurea

Status: Operational Ticket ID: BPU-OPT-001 Assigned Specialist: Senior Application Scientist Executive Summary: The Molecular Context Welcome to the technical support guide for 1-(1H-Benzotriazol-5-yl)-3-phenylurea (BPU)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BPU-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecular Context

Welcome to the technical support guide for 1-(1H-Benzotriazol-5-yl)-3-phenylurea (BPU) . To resolve baseline noise effectively, we must first understand the molecule causing it. BPU is not a passive analyte; it is a "chemical chameleon" composed of two distinct moieties that fight for dominance in your HPLC column:

  • The Benzotriazole Ring: An amphoteric, UV-active heterocycle subject to tautomeric equilibrium . If your pH is not controlled, this ring rapidly shifts between 1H- and 2H- forms, causing baseline wander and peak broadening.

  • The Phenylurea Linkage: A hydrophobic, hydrogen-bonding unit. This moiety is prone to micro-precipitation in high-aqueous mobile phases, leading to "spiky" or "grassy" baselines.

This guide treats your baseline noise not just as a hardware failure, but as a symptom of these molecular behaviors.

Module 1: Chemical Noise & Tautomeric Control

Diagnosis: Wandering baseline, broad peaks, or non-reproducible integration.

The Mechanism: Tautomeric Flicker

Benzotriazoles exist in a rapid equilibrium between the 1H and 2H tautomers. If your mobile phase pH is near the pKa of the benzotriazole moiety (approx. pKa ~8.2 for deprotonation, but protonation can occur at low pH), the molecule "flickers" between forms as it travels down the column. Each form interacts differently with the C18 stationary phase, resulting in a drifting baseline or split peaks.

The Solution: pH Locking

You must "lock" the molecule into a single tautomeric state using a robust buffer.

Recommended Protocol: Use a Phosphate Buffer at pH 2.5 .

  • Why? At pH 2.5, the benzotriazole is fully protonated (or neutral, depending on specific substitution), suppressing the ionization equilibrium.

  • Avoid: Unbuffered water/acetonitrile gradients. The lack of buffering capacity allows local pH shifts at the particle surface, inducing noise.

Mobile Phase Preparation (Low Noise Protocol):

ComponentSpecificationPurpose
Solvent A 10mM Potassium Phosphate (pH 2.5)Locks tautomeric state; suppresses silanol activity.
Solvent B HPLC-Grade Acetonitrile (ACN)Lower UV cutoff than Methanol; prevents "absorbance drift."
Modifier None (Avoid TFA if possible)TFA absorbs at <215nm, causing baseline drift in gradients.[1]
Visual Workflow: Tautomerism & Baseline Stability

Tautomer_Control cluster_0 Uncontrolled pH (Noise Source) cluster_1 Buffered pH 2.5 (Stable) T1 1H-Tautomer T2 2H-Tautomer T1->T2 Rapid Shift Locked Protonated Form (Single Species) T2->Locked Add Buffer (pH < pKa) Result Stable Baseline Sharp Peaks Locked->Result

Caption: Figure 1. Controlling benzotriazole tautomerism via pH buffering prevents baseline wandering caused by dual-species elution.

Module 2: Physical Noise & Solubility

Diagnosis: Sharp spikes ("grass"), high backpressure, or ghost peaks.

The Mechanism: Urea Micro-Precipitation

The phenylurea portion of BPU is hydrophobic. When a concentrated sample (dissolved in 100% DMSO or Methanol) hits a highly aqueous initial mobile phase (e.g., 95% Water), the urea moiety can micro-precipitate instantly. These micro-crystals scatter light in the UV detector, appearing as random sharp spikes.

The Solution: The "Sandwich" Injection

Do not inject 100% organic sample into a 100% aqueous stream.

Optimization Steps:

  • Diluent Matching: Dilute your sample to contain at least 30-50% of the initial mobile phase buffer. If the sample precipitates, you must lower the injection volume.

  • Thermostat Control: Maintain the column oven at 40°C . The elevated temperature increases the solubility of the urea derivative, preventing crystallization in the column frit.

Module 3: Hardware Diagnostics (Systematic Isolation)

Diagnosis: Rhythmic cycling or high-frequency fuzz.

Before blaming the chemistry, validate the hardware. Use this logic tree to isolate the source.

Visual Workflow: Troubleshooting Logic Tree

Troubleshooting_Tree Start Start: Baseline Noise Observed StopPump Action: Stop Flow (Static Check) Start->StopPump Decision1 Does Noise Persist? StopPump->Decision1 Lamp Source: Detector/Electronics Decision1->Lamp YES Flow Source: Fluidic System Decision1->Flow NO Yes YES LampCheck Check: Lamp Energy Air bubble in flow cell Lamp->LampCheck No NO Periodic Is Noise Periodic? Flow->Periodic PumpIssue Pump Pulsation (Check Valves/Seals) Periodic->PumpIssue YES MixingIssue Mixing/Chemistry (Degassing/Precipitation) Periodic->MixingIssue NO (Random)

Caption: Figure 2. Diagnostic logic tree to isolate electronic noise (detector) from fluidic noise (pump/chemistry).

Frequently Asked Questions (FAQs)

Q1: I see a "hump" in the baseline during the gradient ramp. Is this BPU contamination?

  • Answer: Likely not. This is often "Refractive Index (RI) Effect" or solvent impurity.

    • Technical Fix: If you are using Methanol, switch to Acetonitrile. Methanol has a significant UV cutoff absorbance at <210nm. As the % Methanol increases, the baseline rises naturally. Acetonitrile is more transparent at low UV.

    • Verification: Run a "blank" gradient (0µL injection). If the hump persists, it is the solvent, not the analyte.

Q2: My baseline has rhythmic waves (Sine wave pattern).

  • Answer: This is pump pulsation or poor mixing.

    • Technical Fix: If you are using a high-pressure mixing system (binary pump), ensure the mixer volume is adequate. If using TFA (Trifluoroacetic acid), it is notorious for not mixing well with ACN, creating "mixing noise."

    • BPU Specific: Since BPU requires buffering, ensure your salts are fully soluble in the organic phase to prevent "salting out" noise in the mixer.

Q3: Can I use TFA instead of Phosphate buffer?

  • Answer: Caution is advised. While TFA is a good ion-pairing agent, it absorbs UV light.[1]

    • Risk:[2][3] In a gradient, the changing concentration of TFA changes the refractive index and absorbance, causing severe baseline drift.

    • Recommendation: If you must use TFA, use 0.05% TFA rather than 0.1%, and balance the absorbance by adding a small amount of TFA to the organic channel as well (though this is difficult to balance perfectly). Phosphate buffer is superior for UV baselines.

Q4: The baseline is noisy only when the sample elutes (Peak Tailing).

  • Answer: This is "Chemical Noise" due to secondary interactions.

    • Mechanism:[3] The basic nitrogen in the benzotriazole ring is interacting with free silanols on the silica column.

    • Fix: Use an "End-capped" column (e.g., C18 with TMS end-capping) and ensure your buffer ionic strength is at least 10-20mM to mask these silanol sites.

References

  • Agilent Technologies. (2022). Eliminating Baseline Problems in HPLC. Agilent Technical Library. [Link]

  • Waters Corporation. (2024). HPLC Troubleshooting Guide: Baseline Drift and Noise. Waters Support. [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC North America. [Link]

Sources

Optimization

Stability of 1-(1H-Benzotriazol-5-yl)-3-phenylurea under physiological conditions

This guide serves as a technical support center for researchers working with 1-(1H-Benzotriazol-5-yl)-3-phenylurea (CAS: 18811-70-6).[1][2] It addresses stability concerns under physiological conditions, distinguishing b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with 1-(1H-Benzotriazol-5-yl)-3-phenylurea (CAS: 18811-70-6).[1][2] It addresses stability concerns under physiological conditions, distinguishing between chemical degradation, enzymatic metabolism, and physicochemical artifacts.[2]

Status: Active Scope: Physiological Conditions (pH 7.4, 37°C, Plasma/Microsomes) User Level: Senior Scientist / Principal Investigator[1][2]

Part 1: Quick Diagnostic & Triage

Issue: "My compound is disappearing in the assay buffer or plasma. Is it unstable?"

Before assuming chemical degradation, rule out the most common error with benzotriazole-urea scaffolds: Solubility-Driven Precipitation.

SymptomProbable CauseVerification Step
Immediate loss of signal (< 5 min) in PBS/Media.[1][2]Precipitation (Compound crashed out).Centrifuge sample at 15k x g.[1] Measure supernatant. If low, it precipitated.[2]
Slow, linear loss over 24h in pH 7.4 buffer (no enzymes).Chemical Hydrolysis (Urea bond cleavage).[1]Check for appearance of aniline or 5-aminobenzotriazole by LC-MS.[1]
Rapid loss in Plasma/Microsomes (NADPH dependent).[1]Metabolic Clearance (Phase I/II).[1]Run assay +/- NADPH.[1] If stable without NADPH, it is metabolism, not instability.[2]

Part 2: Deep Dive – Chemical vs. Biological Stability[2]

Chemical Stability (The Urea Linkage)

Question: Does the urea bond hydrolyze at physiological pH?

Technical Insight: Under strictly physiological conditions (pH 7.4, 37°C), the 1,3-disubstituted urea linkage is generally chemically stable against spontaneous hydrolysis.[1][2] The activation energy required to cleave the urea bond is high without enzymatic catalysis.

  • Risk Factor: High Temperature (>60°C) or Extreme pH (<2 or >10).[1][2]

  • Mechanism: If hydrolysis occurs, it proceeds via a nucleophilic attack of water on the carbonyl carbon, releasing carbon dioxide and the corresponding amines.

Degradation Pathway Diagram:

UreaHydrolysis cluster_conditions Stability Factors Parent 1-(1H-Benzotriazol-5-yl)-3-phenylurea Transition Tetrahedral Intermediate Parent->Transition + H2O (Slow at pH 7.4) Products 5-Aminobenzotriazole + Aniline + CO2 Transition->Products Collapse Stable at pH 4-8 Stable at pH 4-8 Unstable at >60°C Unstable at >60°C

Caption: Chemical hydrolysis pathway of the urea linkage. Note that this reaction is kinetically slow at physiological pH.

Metabolic Stability (The Benzotriazole Scaffold)

Question: I see rapid clearance in liver microsomes. What is happening?

Technical Insight: The benzotriazole moiety is a known target for metabolic enzymes. While the urea bond protects the molecule from peptidases, the ring systems are vulnerable.

  • Phase I (CYP450): The phenyl ring is prone to hydroxylation (typically para-position).[1]

  • Phase II (UGT): The acidic N-H of the benzotriazole (pKa ~8.4) is a prime site for N-glucuronidation .[1] This is often the dominant clearance pathway for benzotriazoles in vivo.

Metabolic Fate Diagram:

Metabolism cluster_PhaseI Phase I (Microsomes + NADPH) cluster_PhaseII Phase II (Hepatocytes/In Vivo) Compound 1-(1H-Benzotriazol-5-yl)-3-phenylurea Hydroxylation Phenyl-OH Metabolite (CYP Mediated) Compound->Hydroxylation Oxidation Glucuronide N-Glucuronide Conjugate (UGT Mediated) Compound->Glucuronide Conjugation

Caption: Primary metabolic pathways.[1][2] N-glucuronidation is a specific risk for benzotriazole-containing drugs.[1][2]

Part 3: Troubleshooting Protocols

Protocol A: Differentiating Solubility from Instability

Use this if you suspect your "degradation" is actually the compound crashing out of solution.

Context: Benzotriazole ureas often have low aqueous solubility (<10 µM).[1]

  • Prepare Stock: 10 mM in DMSO.

  • Spike: Dilute to 10 µM in PBS (pH 7.4). Final DMSO concentration should be 0.1%.[1]

  • Incubate: 37°C for 60 minutes.

  • Separation (Critical Step):

    • Aliquot A: Analyze directly (Total).[1]

    • Aliquot B: Centrifuge at 15,000 x g for 10 mins. Analyze supernatant (Soluble).

  • Calculation:

    
    [1][2]
    
    • Interpretation: If Recovery < 90%, your compound is precipitating.[2] Add 0.1% BSA or Cyclodextrin to stabilize.

Protocol B: Plasma Stability Assay

Standard operating procedure to assess enzymatic stability.[2]

  • Matrix: Pooled Human/Rat Plasma (pH adjusted to 7.4).

  • Concentration: 1 µM test compound (minimizes solubility issues).

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM mode).

    • Transition: Monitor parent ion

      
       Fragment (typically loss of phenyl isocyanate or benzotriazole moiety).[1]
      

Part 4: Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound in media? A: No. While the urea bond is stable at 37°C, the high heat (121°C) and pressure of autoclaving will accelerate hydrolysis. Sterilize by filtration (0.22 µm PVDF membrane).

Q: Why does the compound show two peaks in HPLC? A: This is likely Tautomerism , not degradation. 1H-benzotriazoles exist in equilibrium between the 1H and 2H tautomers.[1] In non-polar solvents or specific HPLC conditions, these tautomers may separate.

  • Solution: Run HPLC at a slightly higher temperature (40°C) or check NMR in DMSO-d6 to confirm tautomeric averaging.

Q: Is the compound light sensitive? A: Benzotriazoles can absorb UV light (used as UV stabilizers in plastics), but they generally dissipate this energy harmlessly.[2] However, prolonged exposure to intense UV in solution can induce photo-degradation.[1] Store solid powder in amber vials; solutions should be protected from direct sunlight.

References

  • Matrix Fine Chemicals. (n.d.).[1] 3-(1H-1,2,3-Benzotriazol-5-yl)-1-phenylurea Product Data. Retrieved from [1][2]

  • Panyachariwat, N., & Steckel, H. (2014).[1][2][3] Stability of urea in solution and pharmaceutical preparations.[3][4][5] Journal of Cosmetic Science, 65(3), 187-195.[1][2][3]

  • Singh, P., et al. (2012).[1][2] Benzotriazole: A privileged scaffold for the development of antifungal agents.[6][7] Mini-Reviews in Medicinal Chemistry. (Contextual reference on Benzotriazole metabolic stability).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18811-70-6. Retrieved from [1][2]

Sources

Troubleshooting

Minimizing side reactions during 1-(1H-Benzotriazol-5-yl)-3-phenylurea synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea via the addition of phenyl isocyanate to 5-aminobenzotriazole .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea via the addition of phenyl isocyanate to 5-aminobenzotriazole .

While urea formation is often described as a "click" reaction, the benzotriazole moiety introduces unique challenges regarding regioselectivity and solubility. This guide moves beyond standard textbook descriptions to address the specific failure modes encountered in the lab: moisture-driven oligomerization, competitive ring acylation, and difficult purification profiles.

Module 1: The "Phantom Yield" (Hydrolysis & Symmetric Ureas)

The Issue: You observe a rapid formation of a white precipitate, but NMR analysis shows a symmetric impurity (1,3-diphenylurea) rather than your target. Your yield might paradoxically appear to be >100%.

The Mechanism: Isocyanates are moisture scavengers. In the presence of trace water, phenyl isocyanate hydrolyzes to carbamic acid, which spontaneously decarboxylates to form aniline. This generated aniline is a more potent nucleophile than your starting material (5-aminobenzotriazole) and reacts immediately with the remaining isocyanate to form 1,3-diphenylurea (DPU) .

Troubleshooting Protocol: The "Dry-Ice" Standard
ParameterSpecificationWhy?
Solvent Anhydrous THF or DMFIsocyanates react with water

times faster than with hindered amines.
Atmosphere Argon/Nitrogen (Positive Pressure)Prevents atmospheric moisture ingress during addition.
Temperature 0°C

RT
Lower temperature suppresses the kinetic rate of hydrolysis relative to aminolysis.
Visualizing the Failure Mode

HydrolysisCascade ISO Phenyl Isocyanate CARB Carbamic Acid (Unstable) ISO->CARB + H2O H2O Trace Water ANIL Aniline (In situ generated) CARB->ANIL - CO2 CO2 CO2 Gas CARB->CO2 DPU 1,3-Diphenylurea (Major Impurity) ANIL->DPU + Phenyl Isocyanate

Figure 1: The autocatalytic cascade where water consumption generates a competitive nucleophile (Aniline).

Module 2: Regioselectivity (The Benzotriazole Trap)

The Issue: The reaction proceeds, but the product is an isomeric mixture or lacks the expected solubility properties.

The Mechanism: 5-Aminobenzotriazole contains two nucleophilic centers:

  • Exocyclic Amine (C-NH₂): The desired reaction site.

  • Endocyclic Triazole Nitrogen (N-H): A competitive site.

While the exocyclic amine is generally more nucleophilic, the triazole ring nitrogen is acidic (


). If you use a base (like TEA or DIPEA) to "catalyze" the reaction, you inadvertently deprotonate the triazole ring, creating a potent nucleophile that attacks the isocyanate to form the N-carbamoyl benzotriazole  byproduct.
Troubleshooting Protocol: Base-Free Synthesis
  • Do NOT use base. The reaction of an amine with an isocyanate requires no catalyst.[1]

  • Solvent Choice: Use a polar aprotic solvent (THF or DMF). DMF is preferred if the 5-aminobenzotriazole solubility is poor in THF, though it is harder to remove.

  • Temperature: Keep the reaction below 60°C. Higher temperatures promote thermodynamic equilibration, which may favor the unwanted N-acylated species or biuret formation.

Regioselectivity cluster_desired Kinetic Pathway (Desired) cluster_side Competitive Pathway (Avoid Base) SM 5-Aminobenzotriazole TARGET Target Urea (Exocyclic Substitution) SM->TARGET Neutral Conditions (Nucleophilic Attack) SIDE N-Carbamoyl Species (Ring Substitution) SM->SIDE Basic Conditions (Deprotonation of Ring NH) ISO Phenyl Isocyanate ISO->TARGET ISO->SIDE

Figure 2: Divergent pathways controlled by pH. Basic conditions favor the unwanted ring substitution.

Module 3: Purification (The "Acid-Base Switch")

The Issue: The product co-precipitates with 1,3-diphenylurea (DPU) and is difficult to separate by column chromatography due to streaking.

The Solution: Leverage the acidity of the benzotriazole ring.

  • Target Molecule: Contains the benzotriazole N-H (

    
    ). Soluble in aqueous base.[2]
    
  • Impurity (DPU): Neutral urea. Insoluble in aqueous base.

Step-by-Step Purification Protocol
  • Evaporation: Remove the reaction solvent (THF/DMF) under reduced pressure.

  • Base Wash: Suspend the crude solid in 1M NaOH (aq) .

    • Observation: The target urea dissolves (forms the sodium salt). The DPU impurity remains as a solid.

  • Filtration: Filter the suspension.

    • Solid (Filter Cake): Discard (contains DPU and unreacted isocyanate residues).

    • Filtrate: Contains your Target.[3][4]

  • Precipitation: Slowly acidify the filtrate with 1M HCl to pH ~4-5.

    • Observation: The target 1-(1H-Benzotriazol-5-yl)-3-phenylurea precipitates as a white/off-white solid.

  • Final Wash: Filter the precipitate and wash with water (to remove salts) and cold diethyl ether (to remove trace aniline).

Frequently Asked Questions (FAQ)

Q1: My product is an oil/gum, but it should be a solid. What happened?

  • Cause: This is often due to trapped DMF (if used) or the formation of isomeric mixtures.

  • Fix: Dissolve the oil in a minimum amount of methanol and pour it into rapidly stirring ice water. This "crash precipitation" often forces the amorphous gum into a filterable solid. Alternatively, use the "Acid-Base Switch" protocol above.

Q2: Can I use ethanol as a solvent?

  • No. Isocyanates can react with ethanol to form ethyl carbamates (urethanes), permanently capping your reactant. Strictly use non-nucleophilic solvents (THF, DCM, DMF, Toluene).

Q3: Why is the benzotriazole ring substitution considered a "side reaction" if it's reversible?

  • While N-acylation on the triazole ring can sometimes be reversed with heat or acid, it consumes stoichiometry and complicates purification. In "one-pot" kinetics, it acts as a sink, lowering the effective concentration of the isocyanate available for the desired amine reaction.

Q4: How do I confirm the structure distinguishes between the urea and the ring-substituted product?

  • NMR Diagnostic: Look for the broad singlet of the urea protons (

    
     8.5–9.5 ppm in DMSO-
    
    
    
    ). The triazole ring N-H is often very broad or invisible due to exchange.
  • UV/Vis: The conjugation of the urea with the phenyl ring shifts the

    
     compared to the ring-substituted species.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Katritzky, A. R., et al. (1998). "The chemistry of benzotriazole derivatives." Chemical Reviews, 98(2), 409-548.

  • Organic Chemistry Portal. (2023). "Synthesis of Ureas." (General protocols and side reactions).

  • Saunders, J. H., & Slocombe, R. J. (1948). "The Chemistry of the Organic Isocyanates." Chemical Reviews, 43(2), 203–218. (Kinetics of hydrolysis vs. aminolysis).

  • Sigma-Aldrich. (n.d.). "1H-Benzotriazole Technical Data Sheet." (Acidity and solubility data).

Sources

Optimization

Long-term storage and shelf-life optimization for 1-(1H-Benzotriazol-5-yl)-3-phenylurea

An In-Depth Guide to Long-Term Storage and Shelf-Life Optimization Welcome to the Technical Support Center for 1-(1H-Benzotriazol-5-yl)-3-phenylurea. This resource is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Long-Term Storage and Shelf-Life Optimization

Welcome to the Technical Support Center for 1-(1H-Benzotriazol-5-yl)-3-phenylurea. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on ensuring the stability and integrity of this compound over time. As Senior Application Scientists, we understand that maintaining the quality of your research materials is paramount. This guide offers a structured, in-depth approach to long-term storage and shelf-life optimization, moving beyond simple protocols to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal long-term storage conditions for 1-(1H-Benzotriazol-5-yl)-3-phenylurea?

A1: For optimal long-term stability, 1-(1H-Benzotriazol-5-yl)-3-phenylurea, a solid compound, should be stored in a cool, dry, and dark environment.[1][2] Specifically, we recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light.[2][3] Urea-containing compounds can be susceptible to degradation at elevated temperatures and in the presence of humidity.[3][4]

Q2: How does humidity affect the stability of this compound?

A2: Humidity is a critical factor in the stability of many solid pharmaceutical ingredients.[5][6] For urea-based compounds, moisture can lead to hydrolysis and physical changes like clumping.[1][6] It is crucial to store 1-(1H-Benzotriazol-5-yl)-3-phenylurea in a desiccated environment, either by using a desiccator cabinet or by including a desiccant in the storage container. Always ensure the container is well-sealed to prevent moisture ingress.[1]

Q3: Is 1-(1H-Benzotriazol-5-yl)-3-phenylurea sensitive to light?

A3: The benzotriazole moiety within the molecule suggests potential photosensitivity.[7] Photostability testing, as outlined in ICH guideline Q1B, is recommended to determine the compound's susceptibility to light-induced degradation.[8][9][10] As a precautionary measure, always store the compound in an amber vial or a container that is otherwise protected from light.[5][11]

Shelf-Life and Retesting

Q4: How can I determine the shelf-life of my batch of 1-(1H-Benzotriazol-5-yl)-3-phenylurea?

A4: The shelf-life, or retest period for an active pharmaceutical ingredient (API), is determined through formal stability studies.[12][13][][15] These studies involve storing the compound under controlled long-term and accelerated conditions and periodically testing its purity and other critical quality attributes.[5][12] The data gathered allows for the establishment of a retest date, which is the date by which the material should be re-examined to ensure it is still suitable for use.[15]

Q5: What is a "retest period" and how does it differ from an "expiration date"?

A5: For an API like 1-(1H-Benzotriazol-5-yl)-3-phenylurea, a "retest period" is typically assigned rather than an "expiration date".[15] The retest period is the timeframe during which the API is expected to remain within its specifications when stored under the defined conditions.[15] After this period, the material can be retested, and if it still meets the specifications, it can be used immediately (generally within 30 days of the retest).[15] An expiration date, more common for finished drug products, indicates the date after which the product should not be used.[15][16]

Q6: What analytical methods are recommended for re-testing the purity of this compound?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for assessing the purity of small molecules like 1-(1H-Benzotriazol-5-yl)-3-phenylurea.[17][18][19] A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact compound from any potential degradation products.[20][21] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of impurities and degradation products.[17][18][19]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) Exposure to light, heat, or moisture.1. Review storage conditions. Ensure the compound is stored in a cool, dark, and dry place. 2. Use a desiccator or add a desiccant to the storage container. 3. Perform purity analysis (e.g., HPLC) to check for degradation.
Decreased purity observed during routine analysis Inappropriate storage conditions (temperature, humidity, light). Inherent instability of the compound.1. Immediately quarantine the affected batch. 2. Conduct a forced degradation study to understand the degradation pathways. 3. Re-evaluate and optimize storage conditions based on stability data.
Inconsistent results in biological assays Degradation of the compound leading to lower potency or the formation of interfering byproducts.1. Verify the purity and integrity of the compound using a stability-indicating analytical method. 2. Use a freshly prepared solution from a well-stored solid for each experiment. 3. Consider re-qualifying the batch if significant degradation is confirmed.
Difficulty in dissolving the compound Physical changes such as polymorphism or the formation of insoluble aggregates due to improper storage.1. Check for any visible changes in the solid material. 2. Use techniques like sonication or gentle warming to aid dissolution, but be cautious of potential degradation. 3. Analyze the material using techniques like Powder X-ray Diffraction (PXRD) to investigate potential polymorphic changes.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the purity of 1-(1H-Benzotriazol-5-yl)-3-phenylurea and separating it from any degradation products.[20][21]

Objective: To develop an HPLC method capable of resolving the main peak from all potential degradation products.

Methodology:

  • Forced Degradation Studies: Subject the compound to various stress conditions to intentionally generate degradation products.[8][22] This is a critical step in understanding the molecule's stability and degradation pathways.[20][22]

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.[8]

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.[8]

    • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the compound (both in solid state and in solution) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7][9][10] A dark control should be run in parallel.[7]

  • Chromatographic Conditions Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Once the method is developed, it should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of 1-(1H-Benzotriazol-5-yl)-3-phenylurea under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Place a sufficient quantity of the compound in amber glass vials with tightly sealed caps.

  • Storage Conditions: Store the vials in a stability chamber maintained at 2-8°C.

  • Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Using the validated stability-indicating HPLC method.

    • Related Substances: Quantify any degradation products.

  • Data Evaluation: Analyze the data for any trends in purity decrease or impurity increase over time to establish a retest period.[13]

Visualizations

Caption: Troubleshooting workflow for observed instability.

Shelf_Life_Determination start New Batch of Compound stability_study Initiate Stability Study (Long-term & Accelerated) start->stability_study time_points Analyze at Time Points (0, 3, 6, 12... months) stability_study->time_points analysis Purity & Impurity Analysis (Stability-Indicating HPLC) time_points->analysis data_analysis Analyze Data for Trends analysis->data_analysis retest_period Establish Retest Period data_analysis->retest_period

Caption: Workflow for shelf-life determination.

References

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Retrieved from [Link]

  • IJPSR. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPSR. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • LinkedIn. (2025, April 21). Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. LinkedIn. Retrieved from [Link]

  • Pharmuni. (2025, January 8). Shelf Life Determination: Set Expiry via Stability Data. Pharmuni. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. ResearchGate. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Expiration Dates and Retesting of Pharmaceutical Ingredients. ARL Bio Pharma. Retrieved from [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. GMP Insiders. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. Retrieved from [Link]

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • SGS. (n.d.). Photostability. SGS. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Retrieved from [Link]

  • Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Retrieved from [Link]

  • Slideshare. (n.d.). PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX. Slideshare. Retrieved from [Link]

  • Blog. (2025, May 30). How long can marine urea solution be stored?. Blog. Retrieved from [Link]

  • Free. (2023, February 22). Considering the shelf life of protected urea. Free. Retrieved from [Link]

  • Green Gubre Group. (n.d.). Best Practices for Storing and Handling Urea Fertilizers. Green Gubre Group. Retrieved from [Link]

  • YouTube. (2025, October 26). How Temperature and Humidity Affect Pharmaceutical Raw Materials | Pharma Facts Explained #GMP. YouTube. Retrieved from [Link]

  • NFUonline. (2024, March 19). Urea fertilisers – best practices on storage, calibration and application. NFUonline. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Recommended shelf life of urea aqueous solution at different storage temperatures. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Currently known electrochemical degradation pathways of.... ResearchGate. Retrieved from [Link]

  • PubMed. (2014, November 20). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. PubMed. Retrieved from [Link]

  • Synthink. (n.d.). 3-(1H-1,2,3-BENZOTRIAZOL-5-YL)-1-PHENYLUREA | CAS 18811-70-6. Synthink. Retrieved from [Link]

  • PubMed. (n.d.). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. PubMed. Retrieved from [Link]

  • CPAChem. (2023, January 23). Safety data sheet. CPAChem. Retrieved from [Link]

  • PubChemLite. (n.d.). Urea, n-1h-benzotriazol-5-yl-n'-phenyl- (C13H11N5O). PubChemLite. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. Retrieved from [Link]

  • PubMed. (2014, April 15). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. PubMed. Retrieved from [Link]

  • US EPA. (n.d.). Urea, N-1H-benzotriazol-6-yl-N'-phenyl- - Substance Details - SRS. US EPA. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. Ataman Kimya. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology | Request PDF. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 1-(1H-Benzotriazol-5-yl)-3-phenylurea Analogs

Executive Summary & Pharmacophore Definition The 1-(1H-Benzotriazol-5-yl)-3-phenylurea scaffold represents a privileged chemotype in drug discovery, primarily utilized as a Type II Kinase Inhibitor (targeting VEGFR-2, p3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Definition

The 1-(1H-Benzotriazol-5-yl)-3-phenylurea scaffold represents a privileged chemotype in drug discovery, primarily utilized as a Type II Kinase Inhibitor (targeting VEGFR-2, p38 MAP Kinase) and, more recently, as a bacterial DNA Gyrase B (GyrB) inhibitor .

This guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on the critical role of the urea linker in "anchoring" the molecule within the ATP-binding pocket and the benzotriazole moiety's function as a bioisostere for the indole or benzimidazole rings found in clinical standards.

The Chemotype at a Glance

The molecule is tripartite:

  • Region A (Head): 1H-Benzotriazole (attached at C5).[1][2] Acts as the "Hinge Binder" or solvent-exposed solubilizing group.

  • Region B (Linker): Urea (–NH–CO–NH–). The critical "Gatekeeper" binder.

  • Region C (Tail): Phenyl Ring.[3] Targets the hydrophobic allosteric pocket (DFG-out pocket).

Mechanism of Action: The "Glu-Asp" Anchor

To understand the SAR, one must understand the binding mode. Whether targeting human Kinases or bacterial Gyrase B, the urea linker is the functional pivot.

Type II Kinase Inhibition (VEGFR/p38)

Unlike Type I inhibitors that compete directly with ATP in the active conformation, these phenylurea analogs stabilize the inactive DFG-out conformation .

  • The Urea Anchor: The N-H groups of the urea form a pair of hydrogen bonds with a conserved Glutamic Acid (Glu) in the

    
    C-helix and the Aspartic Acid (Asp)  of the DFG motif.
    
  • The Benzotriazole: Often occupies the ATP-adenine binding site or extends into the solvent front, improving solubility via its polar nitrogens.

DNA Gyrase B Inhibition

In bacteria, the urea motif binds to Asp73 (E. coli numbering) in the ATPase domain, blocking the energy supply required for DNA supercoiling.

Visualization of Signaling & Mechanism

The following diagram illustrates the dual-pathway potential and the binding logic.

G cluster_Kinase Human Kinase Pathway (Oncology) cluster_Bacteria Bacterial Pathway (Antibacterial) Scaffold 1-(1H-Benzotriazol-5-yl)-3-phenylurea VEGFR VEGFR-2 / p38 MAPK (Inactive DFG-out) Scaffold->VEGFR Stabilizes DFG-out (H-bond via Urea) GyrB DNA Gyrase B (ATPase Domain) Scaffold->GyrB Competes with ATP (Asp73 Binding) Angiogenesis Angiogenesis / Inflammation VEGFR->Angiogenesis Inhibits TumorGrowth Tumor Proliferation Angiogenesis->TumorGrowth Supercoiling DNA Supercoiling GyrB->Supercoiling Blocks Energy Replication Bacterial Replication Supercoiling->Replication

Figure 1: Dual-mechanism potential of the benzotriazole-phenylurea scaffold in oncology and antibacterial workflows.

Detailed Structure-Activity Relationship (SAR)

The optimization of this scaffold relies on balancing lipophilicity (for permeability) with polarity (for solubility and binding affinity).

Region A: The Benzotriazole "Head" (C5-Attachment)

The benzotriazole ring is an amphoteric system (pKa ~8.2).

  • N1-H vs. N-Alkylation:

    • Free N-H: Essential for hydrogen bond donation to solvent or specific residues (e.g., Thr/Glu). However, the free N-H can limit membrane permeability due to high polarity.

    • N1-Alkylation (Methyl/Ethyl): Capping the N1 position often abolishes activity if the N-H is a critical donor. However, in some VEGFR-2 models, small alkyl groups are tolerated if the binding pocket is spacious.

  • Bioisosterism: The benzotriazole is a bioisostere for the Benzimidazole found in other drugs.

    • Insight: Benzotriazole is more acidic than benzimidazole. This increased acidity can improve solubility at physiological pH but may reduce intracellular retention time.

Region B: The Urea Linker

This is the non-negotiable pharmacophore.

  • Modifications: Replacing the Urea (–NHCONH–) with Thiourea (–NHCSNH–) or Amide (–CONH–) generally results in a 10-100 fold loss of potency .

  • Conformation: The urea must adopt a trans-trans planar conformation to fit the narrow hydrophobic channel between the

    
    C-helix and the activation loop.
    
Region C: The Phenyl "Tail"

This region occupies the hydrophobic allosteric pocket.

  • Electron-Withdrawing Groups (EWGs): Substitution at the meta (3') or para (4') position with Halogens (Cl, F) or CF3 is highly favorable.

    • Reason: These groups increase lipophilicity and fill the hydrophobic pocket. The 3-CF3, 4-Cl substitution pattern (mimicking Sorafenib) is often the "Gold Standard" for high affinity.

  • Steric Bulk: Large bulky groups (e.g., tert-butyl) at the para position can enhance selectivity for p38 MAPK over other kinases.

Comparative Performance Guide

This section compares the 1-(1H-Benzotriazol-5-yl)-3-phenylurea scaffold against its primary alternatives: the Benzimidazole analog (Bioisostere) and Sorafenib (Clinical Standard).

Table 1: Physicochemical & Biological Comparison
FeatureBenzotriazole-Urea (Subject)Benzimidazole-Urea (Alternative 1)Sorafenib (Clinical Standard)
Core Scaffold BenzotriazoleBenzimidazolePyridine-carboxamide
Acidity (pKa) ~8.2 (Weak Acid)~12 (Weak Base)Neutral/Weak Base
Solubility (pH 7.4) High (Ionized form)Low to ModerateLow (Requires Tosylate salt)
H-Bond Capacity 3 Acceptors, 2 Donors2 Acceptors, 2 DonorsMultiple
Primary Target Gyrase B / p38 / VEGFRVEGFR / Aurora KinaseVEGFR / PDGFR / RAF
Metabolic Stability Moderate (N-glucuronidation risk)HighHigh
Critical Analysis
  • Vs. Benzimidazole: The Benzotriazole analog is superior when aqueous solubility is the limiting factor in lead optimization. However, the Benzimidazole analog often shows higher cellular permeability due to less ionization at physiological pH.

  • Vs. Sorafenib: While Sorafenib is a more potent multi-kinase inhibitor, the Benzotriazole scaffold offers a cleaner IP space and a distinct selectivity profile, often sparing RAF kinases while hitting p38/GyrB hard.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Chemical Synthesis: Isocyanate Coupling

Objective: Synthesize 1-(1H-benzotriazol-5-yl)-3-(4-chlorophenyl)urea.

  • Reagents: 5-Aminobenzotriazole (1.0 eq), 4-Chlorophenyl isocyanate (1.1 eq), Anhydrous THF or DMF.

  • Procedure:

    • Dissolve 5-Aminobenzotriazole in anhydrous THF under Argon atmosphere.

    • Cool to 0°C.

    • Add 4-Chlorophenyl isocyanate dropwise over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation Point: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The amine spot (polar) should disappear; the urea product (less polar) should appear.

  • Work-up:

    • The product often precipitates directly from THF. Filter and wash with cold diethyl ether.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine.

  • Purification: Recrystallization from Ethanol/Water (9:1) is preferred over column chromatography to remove residual isocyanate.

Biological Assay: ATPase Inhibition (Gyrase B)

Objective: Determine IC50 against E. coli Gyrase B.

  • System: Malachite Green Phosphate Assay (Colorimetric).

  • Reaction Mix:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10% DMSO (max).

    • Substrate: 1.5 mM ATP.

    • Enzyme: Recombinant E. coli GyrB subunit.

  • Workflow:

    • Incubate Enzyme + Inhibitor (Serial Dilution) for 10 mins at 25°C.

    • Initiate reaction with ATP.

    • Incubate for 60 mins at 37°C.

    • Stop reaction with Malachite Green Reagent (Acidic Molybdate).

  • Readout: Measure Absorbance at 620 nm.

  • Control: Novobiocin (Positive Control, IC50 ~0.2

    
    M).
    
Workflow Visualization

Workflow Start Start: 5-Aminobenzotriazole React Add Isocyanate (THF, 0°C -> RT) Start->React Check TLC Check (Disappearance of Amine) React->Check Check->React Incomplete Filter Precipitation & Filtration Check->Filter Precipitate forms Pure Recrystallization (EtOH/H2O) Filter->Pure Assay ATPase Assay (Malachite Green) Pure->Assay

Figure 2: Synthesis and validation workflow for phenylurea analogs.

References

  • Semple, G., et al. (2006).[4] "1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b."[4] Journal of Medicinal Chemistry.

  • Purohit, M., & Srivastava, S.K. (2011). "Benzotriazole: An overview on its versatile biological behavior." International Journal of Pharmaceutical Sciences and Research. (Discusses antibacterial profiles).
  • Dumas, J., et al. (2000). "Discovery of 1,3-Diarylureas as a Novel Class of Raf Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Foundational paper for Phenylurea SAR in kinases).

  • Gjorgjieva, M., et al. (2016).[3] "Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors." Journal of Medicinal Chemistry. (Provides comparative SAR for urea-based Gyrase inhibitors).

  • ChemicalBook. (n.d.). "1-(1H-benzotriazol-5-yl)-3-phenylurea Product Entry."

Sources

Comparative

Comparative cytotoxicity of 1-(1H-Benzotriazol-5-yl)-3-phenylurea in normal vs cancer cells

Topic: Comparative Cytotoxicity of 1-(1H-Benzotriazol-5-yl)-3-phenylurea in Normal vs. Cancer Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity of 1-(1H-Benzotriazol-5-yl)-3-phenylurea in Normal vs. Cancer Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

1-(1H-Benzotriazol-5-yl)-3-phenylurea (BTPU) represents a privileged scaffold in medicinal chemistry, combining the bioisosteric properties of the benzotriazole ring (mimicking purine bases) with a phenylurea linker (a classic kinase "hinge-binding" or "DFG-out" motif).

This guide provides a technical framework for evaluating the cytotoxic selectivity of BTPU. While benzotriazole derivatives are canonically recognized as Protein Kinase CK2 (Casein Kinase 2) inhibitors (e.g., TBB, TBBt), the addition of the urea moiety often shifts or expands the kinase selectivity profile (e.g., VEGFR, PDGFR), necessitating rigorous comparative profiling against normal tissue to establish a Therapeutic Index (TI).

Chemical Identity[1][2][3][4]
  • CAS Number: 18811-70-6[1]

  • Molecular Formula: C₁₃H₁₁N₅O

  • Core Mechanism: ATP-competitive kinase inhibition (Predicted); Pro-apoptotic signaling modulation.

Mechanistic Basis of Selectivity

To understand the differential toxicity between cancer and normal cells, one must analyze the target dependency.

The CK2 Addiction Hypothesis

Cancer cells often exhibit "CK2 addiction," maintaining elevated levels of this kinase to suppress apoptosis and promote proliferation via the PI3K/Akt/NF-κB axis.

  • Cancer Cells (High Sensitivity): BTPU binding to the ATP pocket of CK2 prevents phosphorylation of critical substrates (e.g., Akt Ser129, Cdc25C), forcing the cell into G2/M arrest and subsequent apoptosis.

  • Normal Cells (Low Sensitivity): Healthy cells typically maintain basal CK2 levels sufficient for survival but are less dependent on its anti-apoptotic shielding, resulting in a higher IC50 threshold for toxicity.

Pathway Visualization

The following diagram illustrates the cascade triggered by BTPU binding, leading to differential outcomes in normal vs. cancer cells.

BTPU_Mechanism cluster_Cancer Cancer Cell (High Dependency) cluster_Normal Normal Cell (Basal Requirement) BTPU 1-(1H-Benzotriazol-5-yl)-3-phenylurea Target Target Kinase (CK2 / VEGFR) BTPU->Target ATP Competition Akt Akt / NF-κB Signaling Target->Akt Inhibition Homeostasis Basal Metabolic Functions Target->Homeostasis Partial Inhibition Survival Survival Signals (Bcl-2, XIAP) Akt->Survival Downregulation Apoptosis_C Apoptosis (Caspase 3/7) Survival->Apoptosis_C Triggers Recovery Cellular Recovery Mechanisms Homeostasis->Recovery Compensatory Pathways

Figure 1: Differential signaling impact of BTPU. In cancer cells, inhibition of the target kinase collapses the anti-apoptotic shield, whereas normal cells utilize compensatory pathways.

Comparative Performance Data

The following data summarizes the expected performance ranges for BTPU based on structure-activity relationship (SAR) studies of benzotriazole-urea hybrids (e.g., TBB derivatives, Benzothiazole-ureas).

Note: Actual IC50 values vary by synthesis batch and assay conditions. These values serve as the reference standard for validation.

Table 1: Cytotoxicity Profile (Reference Ranges)
Cell LineTissue OriginTypeExpected IC50 (µM)Selectivity Index (SI)*
MCF-7 BreastAdenocarcinoma2.5 – 8.0 Reference
Jurkat BloodT-cell Leukemia1.5 – 5.0 High
HepG2 LiverCarcinoma5.0 – 12.0 Moderate
HUVEC VascularNormal Endothelial> 50.0 > 10.0 (Excellent)
HEK-293 KidneyNormal Epithelial> 100.0 > 20.0 (Excellent)
BJ SkinNormal Fibroblast> 75.0 > 15.0 (Excellent)

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 10 indicates a highly promising therapeutic window.

Interpretation of Data[5][6][7][8][9][10][11][12][13][14][15][16]
  • High Potency in Leukemia (Jurkat): Benzotriazole derivatives often show superior efficacy in hematological malignancies due to rapid cell division and high kinase dependency.

  • Solid Tumor Variance: Efficacy in solid tumors (MCF-7, HepG2) depends on the specific kinase mutation profile. The phenylurea moiety may enhance affinity for VEGFR-rich tumors.

  • Safety Profile: The high IC50 in HEK-293 and BJ fibroblasts suggests that BTPU does not act as a general cytotoxin (like doxorubicin) but rather targets specific signaling nodes.

Experimental Protocols for Validation

To replicate these profiles, use the following self-validating workflow. This protocol minimizes edge effects and ensures metabolic state accuracy.

Reagent Preparation[6][8][9][11][12][15]
  • Stock Solution: Dissolve BTPU in 100% DMSO to 20 mM.

    • Quality Control: Verify solubility by vortexing; solution must be clear. Store at -20°C.

  • Working Solution: Serial dilutions in serum-free media. Final DMSO concentration on cells must be < 0.5% to avoid solvent toxicity.

The MTT/SRB Assay Workflow

We recommend the Sulforhodamine B (SRB) assay for this compound class, as benzotriazoles can sometimes interfere with mitochondrial reductase activity measured by MTT.

Assay_Workflow Seeding Step 1: Cell Seeding (5x10^3 cells/well) Attach Attachment (24h, 37°C) Seeding->Attach Treat Step 2: Treatment (0.1 - 100 µM BTPU) Attach->Treat Incubate Incubation (48h - 72h) Treat->Incubate Fix Step 3: Fixation (10% TCA, 1h, 4°C) Incubate->Fix Stain Step 4: Staining (0.4% SRB) Fix->Stain Read Read OD (510 nm) Stain->Read

Figure 2: Optimized SRB Cytotoxicity Workflow. TCA fixation preserves protein content, providing a stable readout unaffected by metabolic fluctuations.

Data Analysis & Causality Check
  • Calculate % Inhibition:

    
    
    
  • Dose-Response Fit: Use a non-linear regression (log(inhibitor) vs. response -- Variable slope).

  • Self-Validation Check:

    • If IC50 (Normal) < 20 µM: Suspect off-target toxicity or solubility issues (precipitation).

    • If Hill Slope > 3.0: Suspect non-specific denaturation or aggregation.

References

  • Benzotriazole in Cancer: A Systematic Review. Pharmaceuticals, 2025. (Review of benzotriazole derivatives, including urea hybrids, and their anticancer mechanisms).

  • Synthesis and biological activity of new benzotriazole-based protein kinase CK2 inhibitors. RSC Advances, 2014. (Seminal work on TBB derivatives and the structural basis for kinase selectivity).

  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents. Molecules, 2024. (Comparative cytotoxicity data on MCF-7 vs HEK-293 for benzotriazole hybrids).

  • Substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives as anti-invasion agents. Bioorganic & Medicinal Chemistry Letters, 2026.[2] (Analysis of the phenylurea pharmacophore in related heterocyclic scaffolds).

  • Protein Kinase CK2: A Target for Cancer Therapy. Clinical Advances in Hematology & Oncology, 2012. (Establishes the "CK2 addiction" hypothesis in cancer cells).

Sources

Validation

A-Senior-Application-Scientist's-Guide-to-Confirming-the-Purity-of-1-(1H-Benzotriazol-5-yl)-3-phenylurea-using-Elemental-Analysis

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel molecules such as 1-(1H-Benz...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel molecules such as 1-(1H-Benzotriazol-5-yl)-3-phenylurea, a compound of interest for its potential pharmacological activities, establishing purity is not merely a quality control step but a fundamental prerequisite for accurate biological evaluation. This guide provides an in-depth, experience-driven comparison of elemental analysis against other common analytical techniques, underscoring its pivotal role in the purity verification of synthesized organic compounds.

The Imperative of Purity in Drug Discovery

The journey of a drug candidate from synthesis to clinical application is paved with exacting analytical challenges. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a compound. Therefore, the methods employed to ascertain purity must be both sensitive and robust. The U.S. Food and Drug Administration (FDA) provides stringent guidelines on analytical procedures and methods validation to ensure the identity, strength, quality, and purity of drug substances.[1][2][3]

Elemental Analysis: A Fundamental Truth

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a primary, quantitative method for determining the elemental composition of a pure organic compound.[4][5][6][7] The technique is predicated on the complete combustion of a sample, followed by the precise measurement of the resulting gaseous products (CO₂, H₂O, and N₂).[8][9] Its power lies in its directness; it provides a fundamental assessment of whether the synthesized compound's elemental makeup aligns with its theoretical formula.

For 1-(1H-Benzotriazol-5-yl)-3-phenylurea, with the molecular formula C₁₃H₁₁N₅O[10][11][12], the theoretical elemental composition serves as the benchmark against which experimental results are compared.

Molecular Formula: C₁₃H₁₁N₅O Molecular Weight: 253.26 g/mol [10][12]

Theoretical Elemental Composition:

  • Carbon (C): (13 * 12.011) / 253.26 * 100% = 61.65%

  • Hydrogen (H): (11 * 1.008) / 253.26 * 100% = 4.38%

  • Nitrogen (N): (5 * 14.007) / 253.26 * 100% = 27.66%

  • Oxygen (O): (1 * 15.999) / 253.26 * 100% = 6.32%

A deviation of the experimental values from these theoretical percentages beyond an accepted tolerance (typically ±0.4%) can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.[13]

Experimental Protocol: CHN Combustion Analysis

The following protocol outlines the standardized procedure for determining the elemental composition of 1-(1H-Benzotriazol-5-yl)-3-phenylurea.

Instrumentation: A calibrated CHN elemental analyzer.

Materials:

  • 1-(1H-Benzotriazol-5-yl)-3-phenylurea sample (dried to constant weight)

  • Microanalytical standards (e.g., acetanilide)

  • Tin capsules

  • High-purity oxygen

  • Helium carrier gas

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified microanalytical standard. This ensures the accuracy of the detection system.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried 1-(1H-Benzotriazol-5-yl)-3-phenylurea sample into a tin capsule. The use of a microbalance is crucial for precision.[14]

  • Combustion: Introduce the encapsulated sample into the combustion furnace of the analyzer, which is maintained at approximately 1000°C in an oxygen-rich environment.[9] This "flash combustion" ensures the complete conversion of the sample to its elemental gases.[7]

  • Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection and Quantification: The concentration of each gas is measured by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of the respective element.[6]

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's output and the initial sample weight.

Visualizing the Workflow: From Sample to Result

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-2 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combust Combustion (~1000°C in O2) encapsulate->combust reduce Reduction (NOx -> N2) combust->reduce separate GC Separation (CO2, H2O, N2) reduce->separate detect TCD Detection separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with Theoretical Values calculate->compare report Final Report compare->report Purity Assessment

Caption: Workflow for CHN elemental analysis.

Interpreting the Data: A Comparative Approach

The core of this guide is the objective comparison of experimental data with theoretical values and with data obtained from alternative analytical techniques.

Table 1: Elemental Analysis Data for 1-(1H-Benzotriazol-5-yl)-3-phenylurea

ElementTheoretical %Experimental % (Batch A)Deviation %Pass/Fail (±0.4%)
Carbon (C)61.6561.52-0.13Pass
Hydrogen (H)4.384.41+0.03Pass
Nitrogen (N)27.6627.59-0.07Pass

The data presented in Table 1 for "Batch A" would confirm the high purity of the synthesized 1-(1H-Benzotriazol-5-yl)-3-phenylurea, as the experimental values fall well within the acceptable ±0.4% deviation from the theoretical values.[13]

Beyond Elemental Analysis: A Multi-Technique Approach for Unimpeachable Purity Confirmation

While elemental analysis is a powerful tool for assessing bulk purity, it is not without its limitations. It does not provide information about the nature of impurities. Therefore, a comprehensive purity assessment should employ a suite of orthogonal analytical techniques.

Comparison of Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly effective for detecting and quantifying non-volatile impurities. A high-purity sample should exhibit a single major peak with minimal to no secondary peaks.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify potential impurities by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and can also reveal the presence of impurities through unexpected signals in the spectrum.

The synergy of these techniques provides a more complete picture of the sample's purity.

Purity_Analysis_Logic cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Structural Verification EA Elemental Analysis (%C, %H, %N) Purity_Confirmed Purity Confirmed? EA->Purity_Confirmed HPLC HPLC (Impurity Profile) HPLC->Purity_Confirmed MS Mass Spectrometry (Molecular Weight) MS->Purity_Confirmed NMR NMR Spectroscopy (Structural Integrity) NMR->Purity_Confirmed Pass Proceed to Further Studies Purity_Confirmed->Pass Yes Fail Further Purification Required Purity_Confirmed->Fail No

Caption: Logic flow for comprehensive purity analysis.

Conclusion: A Foundation of Trust

In the rigorous world of scientific research and drug development, the purity of a compound is non-negotiable. Elemental analysis provides a fundamental and quantitative measure of purity that is both reliable and cost-effective.[4][8] When used in conjunction with complementary techniques such as HPLC, MS, and NMR, it forms a robust framework for the comprehensive characterization of novel compounds like 1-(1H-Benzotriazol-5-yl)-3-phenylurea. This multi-faceted approach ensures the integrity of subsequent biological and clinical investigations, ultimately building a foundation of trust in the scientific data generated.

References

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Elemental analysis - Wikipedia. Wikipedia. [Link]

  • FDA Issues Guidance on Analytics and Method Validation | BioPharm International. BioPharm International. [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. ACS Publications. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. ELTRA. [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS. [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. National Center for Biotechnology Information. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • validate analysis methods: Topics by Science.gov. Science.gov. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • techniques in the analysis of high purity metals, semi-conductors al most all elements at parts per billion levels, semi-quantit. IUPAC. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • 3-(1H-1,2,3-BENZOTRIAZOL-5-YL)-1-PHENYLUREA | CAS 18811-70-6. Matrix Fine Chemicals. [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. [Link]

  • Eight Crucial Techniques in Chemical Composition Analysis. AxisPharm. [Link]

  • Urea, n-1h-benzotriazol-5-yl-n'-phenyl- (C13H11N5O). PubChemLite. [Link]

  • Urea, N-1H-benzotriazol-6-yl-N'-phenyl- - Substance Details. U.S. Environmental Protection Agency. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.